

An In-depth Technical Guide to the Structural Domains of the EFTUD2 Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EFTUD2*

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Introduction

Elongation Factor Tu GTP binding domain containing 2 (**EFTUD2**), also known as U5-116kD or Snu114, is a highly conserved GTPase that plays a pivotal role in the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA).[1] As a core component of the U5 small nuclear ribonucleoprotein (snRNP), **EFTUD2** is integral to the catalytic activity and dynamic rearrangements of the spliceosome.[2][3] Mutations in the **EFTUD2** gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a rare congenital disorder, underscoring the protein's critical role in human development.[4] This technical guide provides a comprehensive overview of the structural domains of the **EFTUD2** protein, detailing their organization, function, and the experimental methodologies used for their characterization.

Core Structural and Functional Properties

The human **EFTUD2** protein is composed of 972 amino acids and has a molecular weight of approximately 109.4 kDa.[3] It is a multi-domain protein with a complex architecture that facilitates its multifaceted roles within the spliceosome.

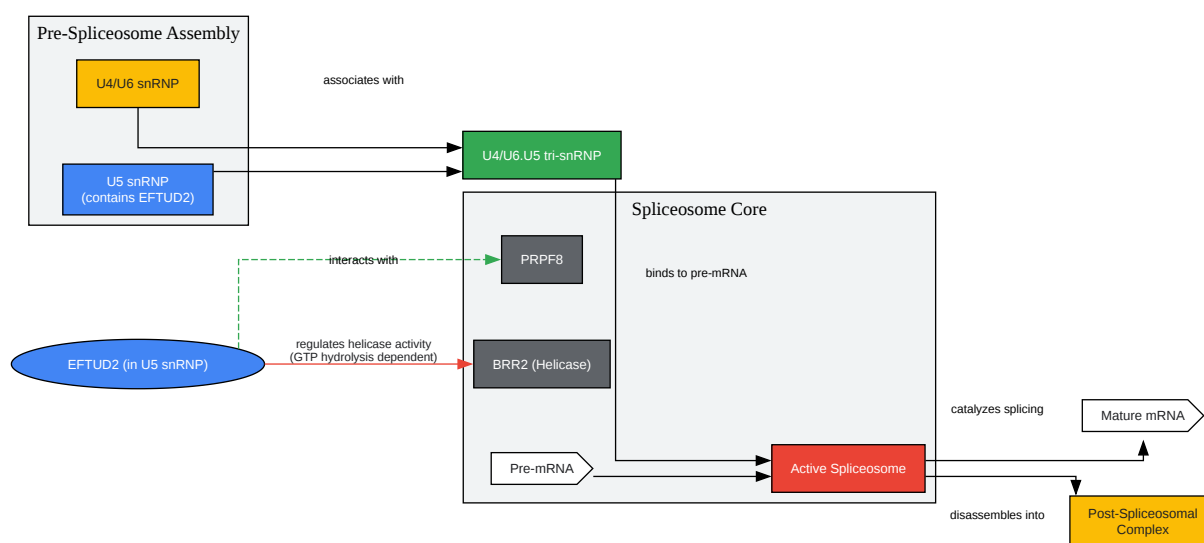
Quantitative Data on EFTUD2 Structural Domains

The structural organization of **EFTUD2** is comprised of six distinct domains, with specific sites crucial for its GTP-binding and hydrolysis functions. The precise boundaries of these domains, as annotated in the Pfam database, and the locations of the GTP-binding sites identified through sequence analysis, are summarized below.[\[5\]](#)[\[6\]](#)

Domain/Site	Start Position	End Position	Data Source
116 kDa U5 snRNP component, N-terminal	4	110	Pfam [5]
Transcription factor, GTP-binding domain	129	377	Pfam [5]
GTP-binding site 1	136	143	UniProt [6]
GTP-binding site 2	204	208	UniProt [6]
GTP-binding site 3	258	261	UniProt [6]
Translation elongation factor EFTu-like, domain 2	491	566	Pfam [5]
Elongation factor G, domain III	586	648	Pfam [5]
Translation elongation factor EFG/EF2, domain IV	707	823	Pfam [5]
Elongation factor EFG, domain V-like	826	914	Pfam [5]

Signaling and Functional Pathways

EFTUD2 is a central player in the pre-mRNA splicing pathway, specifically in the assembly, activation, and disassembly of the spliceosome. Its GTPase activity is thought to power the conformational changes necessary for the progression of the splicing reaction.



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Role of **EFTUD2** in the Spliceosome Assembly and Activation Pathway.

The diagram above illustrates the critical role of **EFTUD2** within the U5 snRNP during the formation of the U4/U6.U5 tri-snRNP complex. This complex is a cornerstone for the assembly of the active spliceosome on a pre-mRNA substrate. **EFTUD2** interacts with other core spliceosomal proteins, such as PRPF8, and its GTPase activity is crucial for regulating the RNA helicase BRR2, which unwinds the U4/U6 snRNA duplex—a key activation step in the splicing process.

Experimental Protocols

The characterization of the structural domains of **EFTUD2** and their interactions relies on a combination of advanced biochemical and structural biology techniques. While specific, detailed laboratory protocols are proprietary and vary between research groups, the fundamental methodologies are outlined below.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in elucidating the structure of large macromolecular complexes like the spliceosome, including the U5 snRNP and its components like **EFTUD2**.

Principle: This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice. A transmission electron microscope then images hundreds of thousands of individual particles from different orientations. Computational algorithms are subsequently used to reconstruct a three-dimensional model of the complex at near-atomic resolution.

General Protocol:

- **Purification of the U5 snRNP:** The U5 snRNP complex, containing **EFTUD2**, is purified from cell lysates, often using affinity chromatography targeting a tagged component of the complex.
- **Grid Preparation:** A small volume of the purified sample is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
- **Data Collection:** The vitrified grids are imaged in a cryo-electron microscope, collecting a large dataset of particle images.
- **Image Processing and 3D Reconstruction:** The images are processed to identify and classify individual particle views. These 2D projections are then used to reconstruct a 3D density map of the complex.
- **Model Building and Refinement:** An atomic model of the protein complex, including the distinct domains of **EFTUD2**, is built into the cryo-EM density map and refined to fit the data.

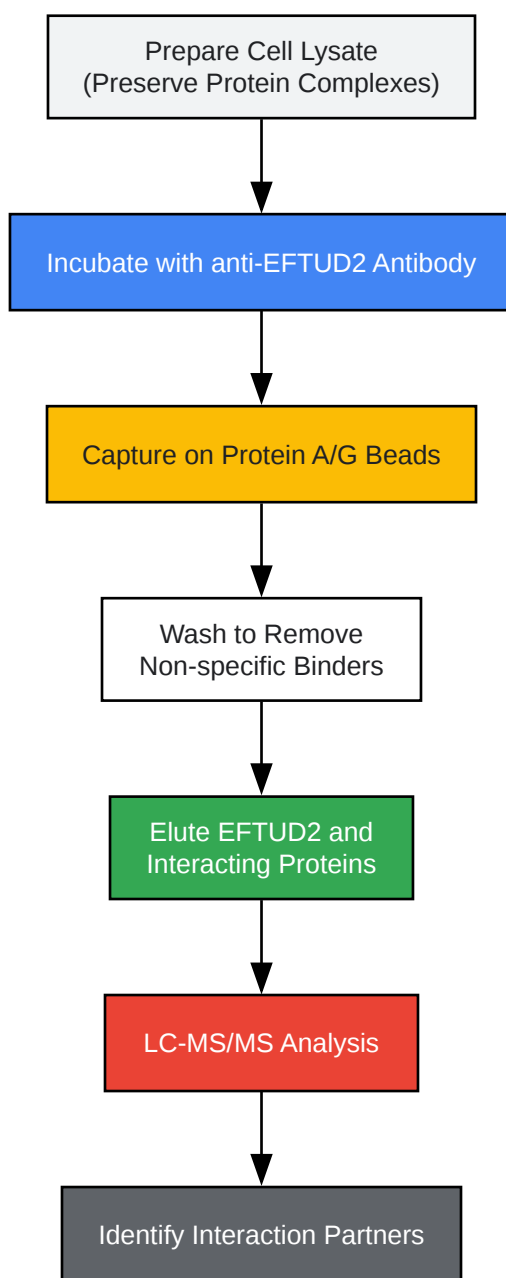
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) for Interaction Analysis

Co-IP-MS is a powerful method to identify the interaction partners of a specific protein, such as **EFTUD2**, within its native cellular environment.

Principle: An antibody specific to the "bait" protein (**EFTUD2**) is used to capture it from a cell lysate. Any proteins that are bound to the bait protein ("prey") are also pulled down. The entire complex is then analyzed by mass spectrometry to identify all the constituent proteins.

General Protocol:

- **Cell Lysis:** Cells expressing **EFTUD2** are lysed under non-denaturing conditions to preserve protein-protein interactions.
- **Immunoprecipitation:** The cell lysate is incubated with an antibody targeting **EFTUD2**. The antibody-protein complexes are then captured on protein A/G-coated beads.
- **Washing:** The beads are washed several times to remove non-specifically bound proteins.
- **Elution:** The bound proteins (bait and prey) are eluted from the beads.
- **Proteomic Analysis by Mass Spectrometry:** The eluted proteins are typically denatured, reduced, alkylated, and digested into smaller peptides (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the immunoprecipitated complex.



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General Experimental Workflow for Co-Immunoprecipitation Mass Spectrometry.

Conclusion

The **EFTUD2** protein is a complex, multi-domain GTPase that is indispensable for the function of the spliceosome. Its structural domains, particularly the GTP-binding domain, are critical for driving the conformational changes required for pre-mRNA splicing. Understanding the precise architecture and interactions of these domains, through techniques like cryo-electron

microscopy and co-immunoprecipitation mass spectrometry, is crucial for elucidating the molecular basis of spliceosome function and for developing therapeutic strategies for diseases linked to **EFTUD2** mutations. This guide provides a foundational understanding for researchers and professionals engaged in the study of RNA processing, genetic diseases, and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Domains of the EFTUD2 Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575317#structural-domains-of-the-eftud2-protein]

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